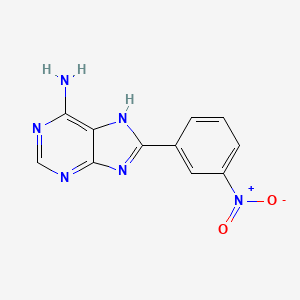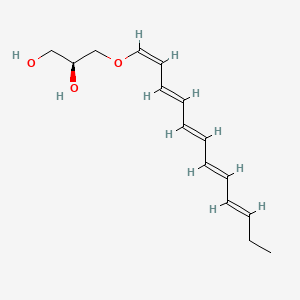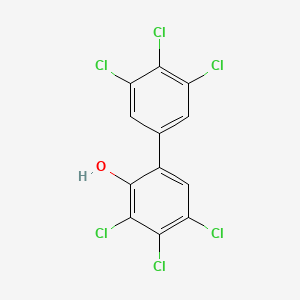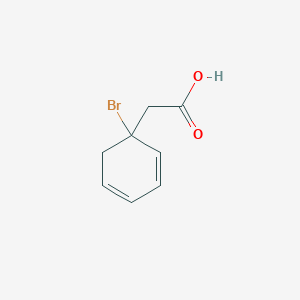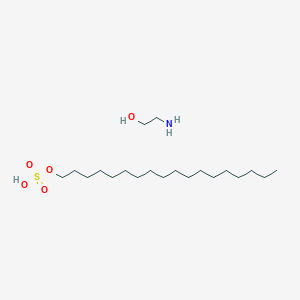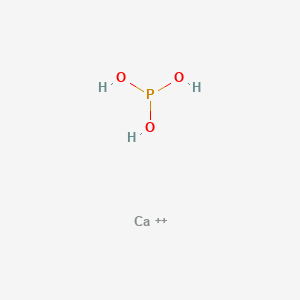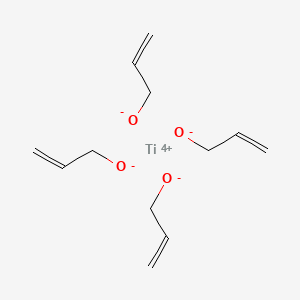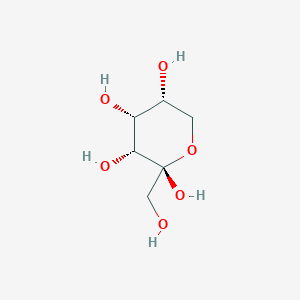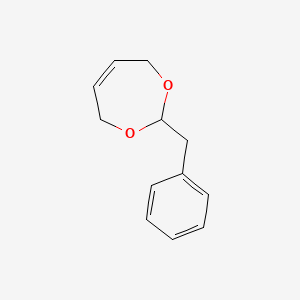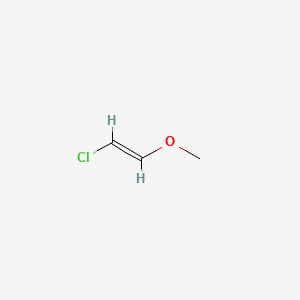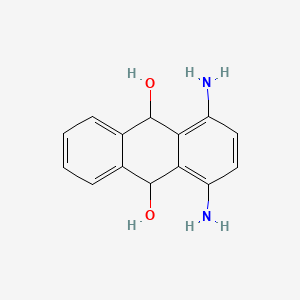
2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid is an organoboron compound with the molecular formula C13H10BFNO3. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with 4-fluoroaniline, followed by reduction and subsequent borylation. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various boronic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted boronic acids and amines, which can be further utilized in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules for drug discovery.
Industry: The compound is used in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid involves its ability to form stable complexes with various organic molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This interaction is crucial in the Suzuki-Miyaura coupling reaction, where the compound acts as a key intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluorophenylboronic acid: Similar in structure but with a different substitution pattern on the phenyl ring.
4-(2-Fluorophenylcarbamoyl)phenylboronic acid: Another closely related compound with similar functional groups.
2-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid: A derivative with a benzyl group instead of a phenyl group.
Uniqueness
2-Fluoro-5-(4-fluorophenylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in the Suzuki-Miyaura coupling reaction, where precise control over the formation of carbon-carbon bonds is required.
Eigenschaften
Molekularformel |
C13H10BF2NO3 |
|---|---|
Molekulargewicht |
277.03 g/mol |
IUPAC-Name |
[2-fluoro-5-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF2NO3/c15-9-2-4-10(5-3-9)17-13(18)8-1-6-12(16)11(7-8)14(19)20/h1-7,19-20H,(H,17,18) |
InChI-Schlüssel |
ZRGBFYLHILWPNW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


